N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-6-phenoxy-1,3,5-triazin-2-amine
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Overview
Description
1-NAPHTHALDEHYDE 1-(4-{METHYL[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]AMINO}-6-PHENOXY-1,3,5-TRIAZIN-2-YL)HYDRAZONE is a complex organic compound that features a naphthaldehyde core linked to a triazine ring through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-NAPHTHALDEHYDE 1-(4-{METHYL[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]AMINO}-6-PHENOXY-1,3,5-TRIAZIN-2-YL)HYDRAZONE typically involves multiple steps:
Formation of the Naphthaldehyde Core: This can be achieved through the formylation of naphthalene derivatives, such as 1-methylnaphthalene, using reagents like Vilsmeier-Haack or Gattermann-Koch formylation.
Synthesis of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-NAPHTHALDEHYDE 1-(4-{METHYL[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]AMINO}-6-PHENOXY-1,3,5-TRIAZIN-2-YL)HYDRAZONE can undergo various chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazone linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and oxadiazole groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions depending on the desired product.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-NAPHTHALDEHYDE 1-(4-{METHYL[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]AMINO}-6-PHENOXY-1,3,5-TRIAZIN-2-YL)HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be utilized in the development of advanced materials such as polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-NAPHTHALDEHYDE 1-(4-{METHYL[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]AMINO}-6-PHENOXY-1,3,5-TRIAZIN-2-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-naphthaldehyde: A simpler naphthaldehyde derivative with similar structural features.
1,2,3,4-Tetrahydro-5-methyl-naphthalene: A related compound with a tetrahydronaphthalene core.
1,2,3,4-Tetrahydro-6-methoxy-naphthalene: Another related compound with a methoxy group on the tetrahydronaphthalene core.
Uniqueness
1-NAPHTHALDEHYDE 1-(4-{METHYL[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]AMINO}-6-PHENOXY-1,3,5-TRIAZIN-2-YL)HYDRAZONE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C25H22N8O2 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-N-methyl-2-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-N-[(E)-naphthalen-1-ylmethylideneamino]-6-phenoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C25H22N8O2/c1-17-22(32-35-31-17)16-33(2)24-27-23(28-25(29-24)34-20-12-4-3-5-13-20)30-26-15-19-11-8-10-18-9-6-7-14-21(18)19/h3-15H,16H2,1-2H3,(H,27,28,29,30)/b26-15+ |
InChI Key |
WTYVVKJRPGCVTB-CVKSISIWSA-N |
Isomeric SMILES |
CC1=NON=C1CN(C)C2=NC(=NC(=N2)N/N=C/C3=CC=CC4=CC=CC=C43)OC5=CC=CC=C5 |
Canonical SMILES |
CC1=NON=C1CN(C)C2=NC(=NC(=N2)NN=CC3=CC=CC4=CC=CC=C43)OC5=CC=CC=C5 |
Origin of Product |
United States |
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